molecular formula C8H11BrO2S2 B5541141 2-bromo-3-(tert-butylsulfonyl)thiophene

2-bromo-3-(tert-butylsulfonyl)thiophene

Cat. No. B5541141
M. Wt: 283.2 g/mol
InChI Key: SXDIYYNLIHXXLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfone compounds, like 3-bromo-2-(tert-butylsulfonyl)-1-propene, involves reactions with various electrophiles in the presence of zinc metal to yield unsaturated sulfones. These sulfones can further react with both soft and hard nucleophiles to produce highly functionalized derivatives. This multi-coupling capability makes the tert-butylsulfonyl thiophene derivatives, including 2-bromo-3-(tert-butylsulfonyl)thiophene, valuable synthons in organic chemistry (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

The molecular structure of 2-bromo-3-(tert-butylsulfonyl)thiophene, like its sulfone counterparts, is characterized by the presence of a thiophene ring, a versatile structural motif in organic chemistry. The thiophene ring's reactivity is significantly altered by the introduction of the tert-butylsulfonyl group and the bromine atom, which can influence the compound's electronic properties and its reactivity towards nucleophilic and electrophilic agents.

Chemical Reactions and Properties

2-Bromo-3-(tert-butylsulfonyl)thiophene participates in various chemical reactions, indicative of its utility in synthetic chemistry. For example, tert-butylsulfonyl thiophenes can undergo nucleophilic substitution reactions, where the tert-butylsulfonyl group can be replaced by other functional groups under certain conditions. This reactivity pattern highlights the compound's utility in creating a wide array of derivatives (Stoyanovich, Fedorov, 1967).

Scientific Research Applications

Multi-Coupling Reagent

3-Bromo-2-(tert-butylsulfonyl)-1-propene, closely related to 2-bromo-3-(tert-butylsulfonyl)thiophene, acts as a versatile multi-coupling reagent in synthetic chemistry. It reacts with various electrophiles (aldehydes, ketones, nitriles, and alkynes) in the presence of zinc metal to yield unsaturated sulfones. These compounds can further undergo reactions with different nucleophiles to yield highly functionalized sulfones, demonstrating its applicability in creating complex organic structures (Auvray, Knochel, & Normant, 1985).

Palladium-Catalyzed Arylation

Palladium-catalyzed direct regiospecific arylation at C5 of thiophenes bearing SO2R substituents at C3 has been achieved, highlighting the role of 2-bromo-3-(tert-butylsulfonyl)thiophene derivatives in synthesizing arylated thiophene-3-sulfonic amides or esters. This process exemplifies the compound's utility in forming aryl-heteroaryl coupled products, enriching the toolbox for thiophene modification (Bheeter, Bera, & Doucet, 2013).

Building Blocks for Molecular Electronics

Aryl bromides, akin to 2-bromo-3-(tert-butylsulfonyl)thiophene, serve as useful building blocks for thiol end-capped molecular wires, crucial in molecular electronics. Efficient synthetic transformations have been developed to create a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires from these precursors, demonstrating the compound's potential in the development of electronic materials (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Enhanced Reactivity of Strained Thiophene

The synthesis and remarkable reactivity of a highly strained thiophene with two fused four-membered rings, achieved through the manipulation of a derivative similar to 2-bromo-3-(tert-butylsulfonyl)thiophene, showcase its utility in generating novel thiophene structures. This reactivity is exploited in various organic reactions, including Diels-Alder reactions, demonstrating its potential for creating complex organic frameworks (Nakayama & Kuroda, 1993).

Future Directions

Thiophene derivatives have received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Oligothiophenes and polythiophenes derived from thiophene derivatives have been widely studied for their conductivity and optical nature affected by external stimuli . They have potential applications in field-effect transistors, electroluminescent devices, and solar cells .

properties

IUPAC Name

2-bromo-3-tert-butylsulfonylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2S2/c1-8(2,3)13(10,11)6-4-5-12-7(6)9/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDIYYNLIHXXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=C(SC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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